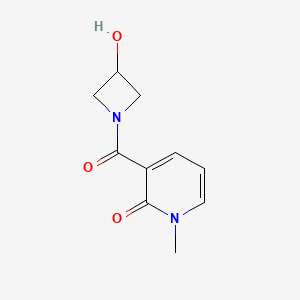![molecular formula C9H20N2O B1491582 1-{[(2-氨基乙基)氨基]甲基}环己烷-1-醇 CAS No. 1249390-23-5](/img/structure/B1491582.png)
1-{[(2-氨基乙基)氨基]甲基}环己烷-1-醇
描述
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
碳水化合物分析
“1-{[(2-氨基乙基)氨基]甲基}环己烷-1-醇” 可用于碳水化合物的灵敏分析。 该化合物可参与碳水化合物羰基的还原烷基化,这对提高色谱和质谱技术中碳水化合物检测灵敏度至关重要 .
聚糖谱分析
该化合物可作为聚糖谱分析的多功能寡糖标记物。 它可用于标记糖蛋白上的N-聚糖,帮助使用LC-ESI-ToF和MALDI-ToF质谱等技术识别和分析聚糖 .
质谱灵敏度增强
在质谱中,特别是电喷雾电离-飞行时间(ESI-ToF)MS,“1-{[(2-氨基乙基)氨基]甲基}环己烷-1-醇”可用于提高电离效率。 这将导致更好的灵敏度和N-聚糖的检测,即使在低丰度下 .
荧光标记
该化合物可作为色谱分析的荧光标记物。 它可用于通过还原胺化对N-聚糖进行功能化,这是聚糖色谱分析中的一个常见步骤 .
离子液体合成
它可以合成咪唑鎓盐,这是一种离子液体。 这些离子液体有各种应用,包括但不限于作为化学反应中的溶剂和催化剂 .
蛋白质-蛋白质相互作用研究
由于其标记聚糖的能力,“1-{[(2-氨基乙基)氨基]甲基}环己烷-1-醇”在蛋白质-蛋白质相互作用的研究中具有重要作用。 糖蛋白表面的聚糖对这些相互作用至关重要,了解它们的结构对于理解糖蛋白功能至关重要 .
作用机制
Target of action
Amines, such as “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol”, can interact with a variety of biological targets. They often serve as ligands for receptors or enzymes, particularly those involved in neurotransmission .
Mode of action
The specific mode of action would depend on the target. For example, if the compound were to interact with a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the cyclohexanol group could influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Amines are involved in many biological processes, including the synthesis and degradation of proteins, neurotransmitters, and other key molecules .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups. For instance, the amino groups might undergo metabolism via processes such as acetylation or methylation .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways involved. For example, if the compound were to act on neurotransmitter receptors, it might affect neuronal signaling and potentially influence behavior or cognition .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and, consequently, its ability to interact with targets could be affected by pH .
生化分析
Biochemical Properties
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol vary with dosage. At low doses, it can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it may exhibit toxic effects, including cellular apoptosis and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without toxicity.
Metabolic Pathways
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid and lipid metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments.
属性
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNVIWVZROYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


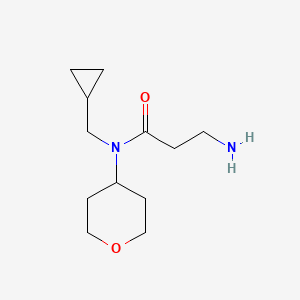
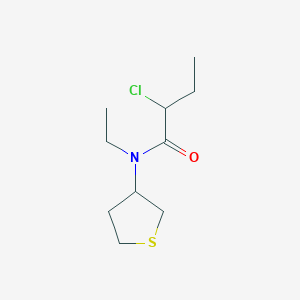
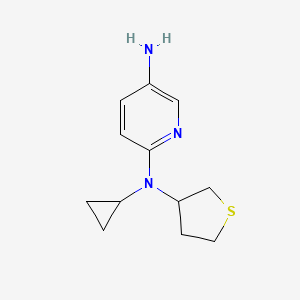
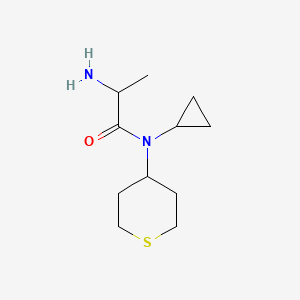

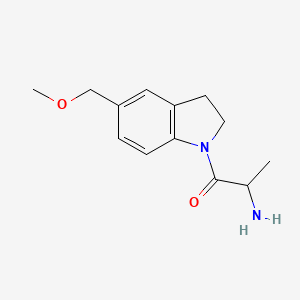
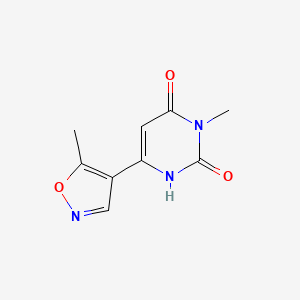
![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
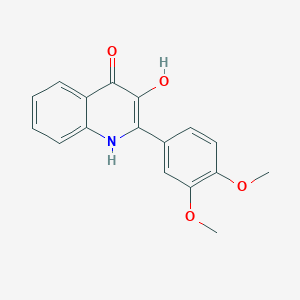
![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)
